molecular formula C15H9BrN2O3 B4387351 5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole

Cat. No.: B4387351
M. Wt: 345.15 g/mol
InChI Key: GYGOKZDTNKUHLH-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of benzodioxole and bromophenyl groups linked through an oxadiazole ring

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-11-3-1-2-9(6-11)14-17-15(21-18-14)10-4-5-12-13(7-10)20-8-19-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGOKZDTNKUHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 1,3-benzodioxole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the benzodioxole moiety, leading to the formation of different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions with other functional groups, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the benzodioxole moiety.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole depends on its specific application:

    Pharmacological Effects: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.

    Electronic Properties: In materials science, the compound’s electronic properties are attributed to its conjugated system, which allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the bromine atom, which may affect its reactivity and electronic properties.

    5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole: Similar structure but with the bromine atom in a different position, potentially altering its chemical behavior.

    5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole: Substitution of bromine with chlorine, which may influence its reactivity and biological activity.

Uniqueness

The presence of both the benzodioxole and bromophenyl groups in 5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, making it distinct from other similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1,2,4-oxadiazole

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